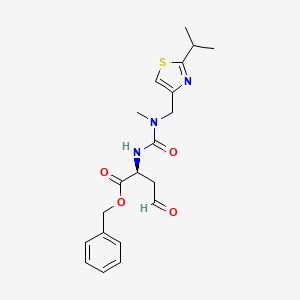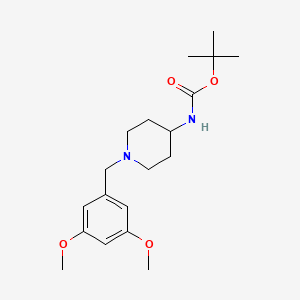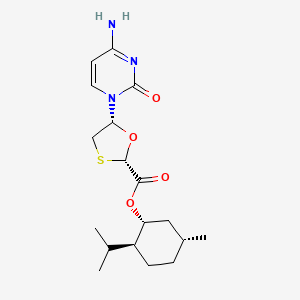
Fmoc-Ala-Ala-Asn(Trt)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Ala-Ala-Asn(Trt)-OH is a synthetic peptide compound commonly used in the field of bioconjugation and peptide synthesis. The compound consists of three amino acids: alanine, alanine, and asparagine, with the asparagine residue protected by a trityl group (Trt) and the N-terminal protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is often utilized as a building block in the synthesis of more complex peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Ala-Asn(Trt)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (Fmoc-Ala) to a solid resin. Subsequent amino acids (Ala and Asn(Trt)) are added sequentially through a series of coupling and deprotection steps. The Fmoc group is removed using a base such as piperidine, while the trityl group is removed using an acid such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
Fmoc-Ala-Ala-Asn(Trt)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; TFA for Trt removal.
Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The primary products formed from these reactions are extended peptides or modified peptides with specific functional groups introduced through substitution reactions.
科学研究应用
Chemistry
Fmoc-Ala-Ala-Asn(Trt)-OH is widely used in peptide synthesis as a building block for creating longer peptide chains. It is also employed in the development of peptide-based drugs and biomaterials.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It serves as a model peptide for understanding the structure and function of proteins.
Medicine
This compound is utilized in the development of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and peptide vaccines. It is also used in drug delivery systems, such as antibody-drug conjugates (ADCs).
Industry
In the industrial sector, this compound is used in the production of bioconjugates, biosensors, and diagnostic tools. It is also employed in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Fmoc-Ala-Ala-Asn(Trt)-OH depends on its specific application. In peptide synthesis, it acts as a building block, facilitating the formation of peptide bonds. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trityl and Fmoc protecting groups help to prevent unwanted side reactions during synthesis and can be selectively removed under specific conditions.
相似化合物的比较
Similar Compounds
Fmoc-Ala-Ala-Gly(Trt)-OH: Similar structure but with glycine instead of asparagine.
Fmoc-Ala-Ala-Ser(Trt)-OH: Similar structure but with serine instead of asparagine.
Fmoc-Ala-Ala-Thr(Trt)-OH: Similar structure but with threonine instead of asparagine.
Uniqueness
Fmoc-Ala-Ala-Asn(Trt)-OH is unique due to the presence of the asparagine residue, which introduces a polar side chain capable of forming hydrogen bonds. This property can influence the overall structure and function of the resulting peptides, making it particularly useful in applications where specific interactions with molecular targets are required.
属性
分子式 |
C44H42N4O7 |
|---|---|
分子量 |
738.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoic acid |
InChI |
InChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)/t28-,29-,38-/m0/s1 |
InChI 键 |
PMEYZYXHXRXGHF-HXUMPODJSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
规范 SMILES |
CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol](/img/structure/B11829341.png)

![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester](/img/structure/B11829354.png)
![diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)





![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione](/img/structure/B11829394.png)
![ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829395.png)


